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molecular formula C12H11ClO3 B8724842 Ethyl 5-(chloromethyl)benzofuran-2-carboxylate CAS No. 13257-19-7

Ethyl 5-(chloromethyl)benzofuran-2-carboxylate

Cat. No. B8724842
M. Wt: 238.66 g/mol
InChI Key: PJSUUSDVNQNGRP-UHFFFAOYSA-N
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Patent
US04931462

Procedure details

The starting material can be prepared as follows: By the reaction of ethyl 5-chloromethylbenzo[b]furan-2-carboxylate (Chem. Abstr., 1959, 3185d) with excess sodium cyanide in dimethylformamide there is obtained, in a yield of 90% of theory, ethyl 5-cyanomethylbenzo[b]furan-2-carboxylate (m.p. 74°-76° C. after recrystallisation from ethyl acetate) which is hydrogenated in the presence of platinum oxide to give ethyl 5-(2-aminoethyl)-benzo[b]furan-2-carboxylate. From an ethanolic solution thereof, with an ethereal solution of hydrogen chloride there can be precipitated out the hydrochloride; m.p. 188°-190° C.; yield 64% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:16]=[CH:15][C:6]2[O:7][C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:9][C:5]=2[CH:4]=1.[C-:17]#[N:18].[Na+]>CN(C)C=O>[C:17]([CH2:2][C:3]1[CH:16]=[CH:15][C:6]2[O:7][C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:9][C:5]=2[CH:4]=1)#[N:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC2=C(OC(=C2)C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material can be prepared

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=CC2=C(OC(=C2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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